[2-(Methyloxy)-8-quinolinyl]boronic acid
Description
Significance of Organoboron Compounds in Contemporary Organic Synthesis
Organoboron compounds, organic molecules featuring a carbon-boron bond, have become indispensable tools in modern organic synthesis. wikipedia.orgfiveable.me Their rise to prominence is largely due to their unique combination of stability, reactivity, and low toxicity compared to many other organometallic reagents. fiveable.medergipark.org.tr A key characteristic of organoboranes is the carbon-boron bond's low polarity, which contributes to their stability in air and water, simplifying handling and reaction conditions. wikipedia.orgdergipark.org.tr
These compounds are exceptionally versatile, serving as crucial intermediates in the construction of complex molecular architectures. fiveable.meacs.org Their most notable application is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which forms new carbon-carbon bonds with high efficiency and stereoselectivity. fiveable.medergipark.org.tr This reaction has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Beyond cross-coupling, organoboron compounds are used in a wide array of chemical transformations, including hydroboration, which allows for the synthesis of alcohols, amines, and other functional groups. wikipedia.orgacs.org The development of organoboron chemistry has been recognized with Nobel Prizes, underscoring its profound impact on the field. dergipark.org.tr
Boronic acids and their derivatives are also utilized as catalysts, for instance, in enantioselective reactions and for the formation of amide bonds. nih.gov Their ability to form reversible bonds with nucleophilic biological molecules has made them valuable in medicinal chemistry for creating targeted therapeutic agents. nih.gov
Importance of the Quinoline (B57606) Scaffold in Chemical Research
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal and pharmaceutical chemistry. nih.govresearchgate.net This designation stems from its frequent appearance in bioactive natural products (like the antimalarial alkaloid quinine) and a multitude of synthetic compounds with diverse and potent biological activities. researchgate.net The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to generate large libraries of structurally diverse derivatives to probe biological targets. nih.govbenthamdirect.com
The broad spectrum of pharmacological activities associated with quinoline derivatives is remarkable, encompassing anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant properties. nih.govresearchgate.net This wide range of applications has made the quinoline moiety a central focus in drug discovery and development. benthamdirect.comresearchgate.net Its structural features allow it to interact with various biological targets, including enzymes like tyrosine kinases and cellular components such as DNA. benthamdirect.com The synthetic accessibility and the capacity to modify the quinoline core structure continue to make it an attractive starting point for the design of novel therapeutic agents. nih.govnih.gov
Contextualization of [2-(Methyloxy)-8-quinolinyl]boronic Acid within Heterocyclic and Organoboron Chemistry
This compound is a molecule that exists at the intersection of two highly significant areas of chemistry: organoboron chemistry and heterocyclic chemistry. It incorporates the synthetically powerful boronic acid functional group onto the biologically relevant quinoline scaffold. This unique combination endows the molecule with a dual functionality.
The quinoline portion of the molecule, with its methoxy (B1213986) substituent, provides a specific heterocyclic framework known for its potential biological activity and its ability to coordinate with metal centers. The boronic acid group at the 8-position introduces the versatile reactivity characteristic of organoboron compounds. This positioning is particularly interesting as the nitrogen atom of the quinoline ring and the oxygen of the methoxy group can potentially interact with the boron center, influencing its reactivity and properties. This intramolecular arrangement can be exploited in catalysis and sensor design.
The compound serves as a valuable building block, allowing for the introduction of the 2-methoxy-8-quinolinyl moiety into larger, more complex molecules via reactions typical of boronic acids, such as the Suzuki-Miyaura coupling.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 944407-86-7 |
| Molecular Formula | C10H10BNO3 |
| Molar Mass | 203 g/mol |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ |
| Boiling Point (Predicted) | 405.2 ± 48.0 °C |
| pKa (Predicted) | 7.20 ± 0.30 |
Data sourced from ChemBK.
Scope and Academic Relevance of Research on this compound Derivatives
The academic and practical relevance of this compound lies in its potential as a precursor for a wide range of novel chemical entities. Research focused on this compound and its derivatives spans several key areas of contemporary chemical science.
Medicinal Chemistry and Drug Discovery: Given the established biological importance of the quinoline scaffold, derivatives of this compound are prime candidates for the synthesis of new therapeutic agents. By using this compound as a building block in cross-coupling reactions, researchers can create complex molecules to be screened for various pharmacological activities, including anticancer and antimicrobial properties. researchgate.netbenthamdirect.com
Catalysis: The strategic placement of the boronic acid group alongside the quinoline's nitrogen and the methoxy's oxygen suggests potential applications in catalysis. The quinoline moiety can act as a directing group or a ligand for a metal center, while the boronic acid can participate in catalytic cycles or act as a Lewis acid catalyst itself. mit.edu
Materials Science: Arylboronic acids are used in the development of sensors and advanced materials. The specific electronic and structural properties of the 2-methoxyquinoline (B1583196) unit could be harnessed to create derivatives with unique photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or chemical sensors.
The study of this compound and its derivatives offers a rich field for investigation, promising new discoveries in synthesis, medicine, and materials science. Its structure represents a strategic fusion of two of organic chemistry's most powerful and versatile molecular components.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Quinine |
Properties
Molecular Formula |
C10H10BNO3 |
|---|---|
Molecular Weight |
203.00 g/mol |
IUPAC Name |
(2-methoxyquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO3/c1-15-9-6-5-7-3-2-4-8(11(13)14)10(7)12-9/h2-6,13-14H,1H3 |
InChI Key |
ONNVKMAYWGRLEZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC(=N2)OC)(O)O |
Origin of Product |
United States |
Iii. Reactivity Profiles and Mechanistic Aspects of 2 Methyloxy 8 Quinolinyl Boronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, in particular, is a powerful method utilizing organoboron compounds.
Suzuki-Miyaura Reaction with [2-(Methyloxy)-8-quinolinyl]boronic Acid
Investigation of Catalytic Systems (e.g., Pd(0), Ni(II) catalysts, ligand design)
The efficacy of a Suzuki-Miyaura coupling is highly dependent on the catalytic system. Typically, a Pd(0) species, often generated in situ from a Pd(II) precatalyst, is the active catalyst. The choice of ligands, which stabilize the palladium center and modulate its reactivity, is crucial. Common ligands include phosphines (e.g., triphenylphosphine, Buchwald-type biarylphosphines) and N-heterocyclic carbenes (NHCs). These ligands influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.
Nickel(II) catalysts have also emerged as a more economical alternative to palladium for certain cross-coupling reactions. rsc.org However, specific investigations into the optimal Pd(0) or Ni(II) catalytic systems, including specific ligand designs for the successful coupling of this compound, have not been reported.
Role of Base in Transmetalation and Protodeboronation Suppression
A base is an essential component of the Suzuki-Miyaura reaction. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This boronate then undergoes transmetalation with the palladium(II) complex more readily than the neutral boronic acid. organic-chemistry.org The choice of base (e.g., carbonates, phosphates, hydroxides) and solvent can significantly impact reaction efficiency.
A common side reaction is protodeboronation, the cleavage of the C–B bond by a proton source, which leads to the formation of an undesired arene byproduct. The selection of an appropriate base and reaction conditions is critical to minimize this pathway. uib.noresearchgate.net Studies specifically detailing the effect of different bases on transmetalation rates and the suppression of protodeboronation for this compound are currently lacking in the literature.
Substrate Scope and Stereochemical Implications
The substrate scope of the Suzuki-Miyaura reaction is generally broad, accommodating a wide variety of functional groups on both the organoboron and organohalide partners. mit.eduresearchgate.net However, the specific range of aryl, heteroaryl, or vinyl halides and triflates that effectively couple with this compound has not been systematically investigated or reported.
When the coupling partners contain stereocenters, the stereochemical outcome of the reaction is a critical consideration. For couplings involving sp²-hybridized carbons, the stereochemistry of vinyl partners is typically retained. For sp³-hybridized boronic esters, the reaction can proceed with either retention or inversion of configuration, depending on the specific substrates, ligands, and reaction conditions. youtube.com There is no available data on the stereochemical implications of Suzuki-Miyaura reactions involving chiral substrates with this compound.
Aqueous Media and Green Chemistry Considerations
In line with the principles of green chemistry, significant effort has been devoted to developing Suzuki-Miyaura coupling reactions in environmentally benign solvents, such as water. nih.govnih.gov The use of aqueous media can simplify product isolation and reduce organic waste. rsc.org Specialized ligands and surfactants are often employed to facilitate the reaction in water. While many boronic acids have been successfully used under these conditions, there are no specific reports on the application of this compound in aqueous-phase or other green Suzuki-Miyaura protocols.
Related Coupling Reactions (e.g., Chan-Lam, Liebeskind-Srogl)
Chan-Lam Coupling: The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically coupling boronic acids with amines (N-arylation) or alcohols/phenols (O-arylation). organic-chemistry.orgwikipedia.org This reaction is advantageous as it is often performed under mild conditions, open to the air. researchgate.netnih.gov While it is a versatile method for synthesizing aryl amines and aryl ethers, no published examples specifically document the use of this compound in a Chan-Lam coupling.
Liebeskind-Srogl Coupling: The Liebeskind-Srogl cross-coupling reaction is a palladium-catalyzed process that couples thioesters with boronic acids under neutral conditions, often facilitated by a copper(I) carboxylate co-catalyst. This reaction is particularly useful for substrates that are sensitive to the basic conditions of the Suzuki-Miyaura reaction. A literature search did not yield any studies on the participation of this compound in Liebeskind-Srogl coupling reactions.
Lewis Acidity and Complexation Behavior
Boronic acids are well-established as Lewis acids due to the electron-deficient nature of the boron atom. This acidity is fundamental to their interaction with Lewis bases and their ability to form various complexes.
Supramolecular Assembly Driven by B-N and Hydrogen BondingThe self-assembly of quinoline (B57606) boronic acids is often a cooperative interplay of intermolecular B-N dative bonds and hydrogen bonding between the boronic acid hydroxyl groups. Research on 8-quinolineboronic acid has demonstrated that these interactions, along with π–π stacking of the quinoline rings, lead to well-defined supramolecular architectures. For this compound, one would anticipate a similar propensity for supramolecular assembly, with the methoxy (B1213986) group potentially influencing the packing arrangement and the strength of the intermolecular forces.
A hypothetical representation of potential intermolecular interactions is presented in the table below, based on the behavior of analogous compounds.
| Interaction Type | Potential Role in Supramolecular Assembly |
| Intermolecular B-N Bond | Formation of dimeric or polymeric structures. |
| O-H···O Hydrogen Bond | Linkage of boronic acid moieties. |
| O-H···N Hydrogen Bond | Interaction between boronic acid and quinoline nitrogen. |
| π–π Stacking | Stacking of the aromatic quinoline systems. |
Reactivity under Radical Conditions
The carbon-boron bond in boronic acids can undergo homolytic cleavage under certain conditions, leading to the formation of aryl radicals. This reactivity is increasingly being exploited in photoredox catalysis.
Homolytic Cleavage of Carbon-Boron BondsThe homolytic bond dissociation energy (BDE) of the C-B bond is a critical parameter in determining the feasibility of radical formation. This value is influenced by the nature of the substituents on the aromatic ring. For this compound, the electron-donating nature of the methoxy group and the electronic characteristics of the quinoline system would modulate the C-B BDE. Computational studies on various organoboron compounds have provided insights into the factors affecting this parameter.
The following table summarizes the general bond dissociation energies for different types of carbon-boron bonds, providing a context for the expected reactivity of the title compound.
| Bond Type | General Homolytic Bond Dissociation Enthalpy (BDE) Range (kJ/mol) |
| C(sp)-B | Varies with substituents |
| C(sp2)-B | Varies with substituents |
| C(sp3)-B | Varies with substituents |
Stability and Degradation Pathways
The stability of this compound, a member of the arylboronic acid family, is a critical factor in its synthetic applications. Like other arylboronic acids, it is susceptible to degradation through various pathways, notably protodeboronation and interactions with metal catalysts. Understanding these degradation routes is essential for optimizing reaction conditions and maximizing yields in processes such as cross-coupling reactions.
Protodeboronation is a significant decomposition pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process, which converts the arylboronic acid back to its corresponding arene, can be promoted by acidic or basic conditions.
The mechanism of protodeboronation can vary depending on the reaction environment. Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate anion. This anion is more susceptible to electrophilic attack by a proton source, leading to the cleavage of the C-B bond. The rate of protodeboronation is often pH-dependent, with higher pH values generally accelerating the degradation. ed.ac.uk In acidic media, the reaction can also proceed, often facilitated by the protonation of the aryl ring, which increases its susceptibility to nucleophilic attack by water. rsc.org
For this compound, the presence of both the electron-donating methoxy group and the quinoline ring system influences its susceptibility to protodeboronation. Electron-donating groups can increase the electron density on the aryl ring, which may affect the rate of this process. rsc.org Studies on various arylboronic acids have revealed that the electronic nature of the substituents plays a crucial role in their stability. rsc.org
Several mechanistic pathways for protodeboronation have been proposed, including a concerted proton transfer and the liberation of a transient aryl anion. acs.org The specific pathway that predominates is influenced by factors such as the electronic properties of the aryl group and the reaction conditions. For highly electron-deficient arylboronic acids, a pathway involving the unimolecular heterolysis of the boronate can compete with the concerted ipso protonation/C-B cleavage mechanism. acs.org
In the context of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," arylboronic acids can undergo degradation mediated by the copper(I) catalyst. nih.gov This degradation poses a challenge when incorporating boronic acid functionalities into molecules using this otherwise highly efficient and versatile reaction.
The proposed mechanism for this degradation involves the interaction of the copper(I) species with the boronic acid. It is known that Cu(I) can insert into the carbon-boron bond, which can lead to decomposition as an undesirable side reaction. nih.gov The extent of this degradation can be influenced by the specific structure of the arylboronic acid. For instance, studies have shown that some boronic acids are more prone to copper-mediated degradation than others. nih.gov
Research into mitigating this degradation has explored the use of additives. For example, fluoride (B91410) has been shown to protect certain boronic acids from Cu(I)-mediated decomposition. nih.gov However, this protective effect is not universal and depends on the specific boronic acid structure. nih.gov The stability of 8-Quinolinylboronic acid (8-QBA) in the presence of Cu(I) has been noted to be relatively high compared to other boronic acids under similar conditions. nih.gov This suggests that the quinoline moiety may play a role in modulating the compound's stability in the presence of copper(I).
| Boronic Acid Derivative | % Remaining After 5h with 100 mM Cu(I) | Reference |
|---|---|---|
| 8-Quinolinylboronic acid (8-QBA) | 95% | nih.gov |
| Arylboronic acid 17e (structure not specified) | 79% | nih.gov |
The stability of boronic acids can be significantly enhanced by converting them into boronate esters, which act as protecting groups. This strategy is widely employed to prevent premature degradation, particularly protodeboronation, during purification or subsequent reaction steps.
The choice of the diol used to form the boronate ester has a profound impact on the stability of the resulting compound. Pinacol (B44631) esters are commonly used and generally offer good stability due to the steric hindrance provided by the four methyl groups, which shields the boron center from attack by water. researchgate.net This protection helps to prevent the hydrolysis of the ester back to the more labile boronic acid. researchgate.net
However, the degree of protection is highly dependent on the structure of the diol. While five-membered ring esters, such as those derived from pinacol, generally enhance stability, six-membered ring esters can, in some cases, lead to faster rates of protodeboronation compared to the parent boronic acid. nih.gov This is attributed to the strain in the tetrahedral boronate intermediates formed during the reaction. nih.gov
The stability of various boronate esters can be compared by their half-lives under specific conditions. This data highlights the significant differences in protection afforded by different diol protecting groups.
| Boronic Acid/Ester | Half-life | Reference |
|---|---|---|
| Boronic acids (general range) | Varies widely | nih.gov |
| Five-membered ring esters (e.g., pinacol) | Generally enhanced stability | nih.gov |
| Six-membered ring esters | Can be less stable than the parent boronic acid | nih.gov |
For this compound, the strategic use of protecting groups, particularly the formation of a pinacol boronate ester, would be a standard approach to enhance its stability and ensure its integrity during multi-step synthetic sequences.
Iv. Advanced Applications in Organic Synthesis and Material Science Research
Construction of Complex Molecular Architectures
The presence of both a directing methoxy (B1213986) group and a versatile boronic acid handle on the quinoline (B57606) framework of [2-(Methyloxy)-8-quinolinyl]boronic acid makes it a valuable precursor for the synthesis of intricate molecular architectures.
The functionalization of quinoline rings is a key strategy in modern synthetic chemistry for the development of new therapeutic agents and functional materials. rsc.orgnih.govrsc.org The substituents on the quinoline ring play a crucial role in directing the regioselectivity of further chemical modifications. In this compound, both the methoxy group at the C2 position and the boronic acid group at the C8 position can influence the outcome of C-H functionalization reactions. nih.govresearchgate.net
The methoxy group is a well-known ortho-, para-director in electrophilic aromatic substitution reactions due to its electron-donating nature. rsc.org This electronic effect can activate the quinoline ring towards electrophilic attack. The boronic acid group, on the other hand, can be a meta-director. The interplay of these electronic effects, combined with the steric hindrance imposed by the substituents, dictates the position of further functionalization on the quinoline ring.
Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of quinolines. The nitrogen atom in the quinoline ring can act as a directing group, facilitating reactions at the C2 and C8 positions. nih.gov The presence of the boronic acid group at the C8 position can either be exploited for further cross-coupling reactions or be replaced to introduce other functional groups. The precise control over reaction conditions and the choice of catalyst are essential to achieve the desired regioselectivity in the functionalization of this substituted quinoline scaffold. mdpi.comnih.gov
One of the most significant applications of this compound is in the synthesis of diversely substituted quinoline derivatives through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. rsc.org This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an organic halide, providing a powerful method for introducing a wide range of substituents onto the quinoline core. rsc.org
For instance, coupling of this compound with various aryl and heteroaryl halides can lead to the synthesis of a library of novel quinoline derivatives with diverse electronic and steric properties. These reactions typically proceed in high yields and with excellent functional group tolerance. rsc.org The resulting biaryl quinoline structures are of significant interest in medicinal chemistry and materials science.
The following table illustrates the types of diversely substituted quinoline derivatives that can be accessed using Suzuki-Miyaura coupling reactions with substituted haloquinolines and various boronic acids, showcasing the versatility of this approach.
| Aryl/Heteroaryl Halide | Boronic Acid | Product |
| 4-Bromoanisole | This compound | 8-(4-Methoxyphenyl)-2-methoxyquinoline |
| 2-Bromopyridine | This compound | 2-Methoxy-8-(pyridin-2-yl)quinoline |
| 1-Bromo-3,5-dimethylbenzene | This compound | 8-(3,5-Dimethylphenyl)-2-methoxyquinoline |
| 4-Bromobenzonitrile | This compound | 4-(2-Methoxyquinolin-8-yl)benzonitrile |
This method provides a straightforward route to novel quinoline-based compounds that would be challenging to synthesize through other methods. rsc.orgresearchgate.netnih.govresearchgate.netnih.gov
The rigid quinoline scaffold and the reactive boronic acid group of this compound make it an attractive component for the construction of macrocycles and supramolecular frameworks. mdpi.combaranlab.org Boronic acids are known to form stable esters with diols, a reaction that can be exploited in the template-directed synthesis of macrocycles.
A notable example of the self-assembly of a related compound, 8-quinolineboronic acid, demonstrates the potential for forming well-defined supramolecular structures. In the solid state, 8-quinolineboronic acid forms a unique dimeric structure through the formation of two intermolecular B-N dative bonds, which are further stabilized by the formation of a boronic anhydride (B1165640), hydrogen bonding, and π-π stacking interactions. nih.govnih.gov This self-assembly is a result of the Lewis acidic boron center interacting with the Lewis basic quinoline nitrogen. nih.govnih.gov This understanding of the self-assembly of quinolineboronic acids can be applied to the design of more complex supramolecular architectures. researchgate.netnso-journal.org
The ability of boronic acids to participate in the formation of dynamic covalent bonds makes them ideal for the construction of responsive materials and complex molecular systems. The incorporation of this compound into larger structures could lead to materials with interesting photophysical or recognition properties.
Role in Catalysis and Ligand Design
The unique electronic and structural features of this compound also lend themselves to applications in catalysis and ligand design.
The quinoline moiety is a well-established ligand in transition metal catalysis, and the presence of additional donor atoms can enhance its coordination ability. rsc.org In this compound, the nitrogen atom of the quinoline ring and the oxygen atoms of the boronic acid group can potentially act as a bidentate chelating ligand for transition metal ions, such as iron(II). researchgate.net The formation of stable chelate complexes can influence the catalytic activity and selectivity of the metal center. nih.govscirp.org
While direct experimental evidence for the chelation of this compound to Fe(II) is not extensively reported, the coordination chemistry of related 8-hydroxyquinoline (B1678124) ligands with iron is well-documented. nih.gov These ligands form stable complexes with iron and other transition metals, and these complexes have shown catalytic activity in various oxidation reactions. nih.gov The ability of the boronic acid group to interact with the metal center, either directly or through its diol ester, could modulate the electronic properties of the resulting complex and, consequently, its catalytic behavior.
Boronic acids themselves can act as organocatalysts for a variety of organic transformations. nih.govacs.org Their Lewis acidity allows them to activate substrates and facilitate reactions under mild conditions. rsc.orgresearchgate.netrsc.org
In the context of "click chemistry," certain boronic acids have been shown to catalyze or promote azide-alkyne cycloaddition reactions. nih.govnih.govresearchgate.netnih.gov For instance, ortho-substituted arylboronic acids can accelerate the cycloaddition of azides with terminal alkynes that possess a carboxylic acid group. nih.gov A proposed mechanism involves the activation of the carboxylic acid by the boronic acid. Furthermore, boronate formation can trigger an intramolecular azide-alkyne cycloaddition by bringing the reactive moieties into close proximity. acs.org While the specific catalytic activity of this compound in click reactions has not been detailed, its structural features suggest it could be explored for such applications. rsc.org
Boronic acids are also known to catalyze reactions that proceed through carbocation intermediates. rsc.org They can facilitate the dehydration of alcohols to generate carbocations, which can then be trapped by various nucleophiles. nih.gov This type of catalysis is particularly effective with electron-deficient arylboronic acids. nih.gov The Lewis acidic nature of the boron center is believed to play a key role in stabilizing the transition state leading to the carbocation. acs.org This catalytic activity opens up possibilities for using this compound in Friedel-Crafts type alkylations and other reactions involving carbocationic intermediates.
Based on a comprehensive search of available literature, there is currently insufficient specific research data on "this compound" to provide a detailed article covering the advanced applications outlined in your request.
Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the requested outline and focuses solely on "this compound" for the specified topics. To do so would require extrapolation from unrelated compounds, which would not meet the required standards of scientific accuracy and specificity.
V. Analytical Methodologies for Characterization and Mechanistic Studies
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are fundamental for confirming the identity and purity of [2-(Methyloxy)-8-quinolinyl]boronic acid. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the atomic framework of the molecule.
¹H NMR: Proton NMR spectra map the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the methoxy (B1213986) group protons, the aromatic protons on the quinoline (B57606) ring, and the hydroxyl protons of the boronic acid group. The coupling patterns and chemical shifts of the aromatic protons are particularly useful for confirming the substitution pattern on the quinoline core.
¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule, including those in the quinoline ring and the methoxy group.
2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, allowing for unambiguous assignment of all signals and final confirmation of the molecular structure. researchgate.net
Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of the compound.
Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used for boronic acids. rsc.org It allows for the detection of the molecular ion, providing accurate mass-to-charge ratio (m/z) data that can be used to confirm the molecular formula (C₁₀H₁₀BNO₃). Analysis can be complicated by the tendency of boronic acids to form dimers, solvent adducts, or cyclic anhydrides (boroxines) in the ion source. rsc.orgresearchgate.net Optimized instrument parameters are crucial to minimize this fragmentation and obtain clear molecular weight information. rsc.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition.
| Technique | Information Obtained | Typical Observations for this compound |
|---|---|---|
| ¹H NMR | Chemical environment and connectivity of protons | Signals for methoxy protons, distinct aromatic protons on the quinoline ring, and boronic acid OH protons. |
| ¹³C NMR | Identification of unique carbon atoms | Resonances for all 10 carbon atoms in the structure. |
| Mass Spectrometry (ESI-MS) | Molecular weight and elemental formula | Detection of the molecular ion [M+H]⁺ or [M-H]⁻ corresponding to the formula C₁₀H₁₀BNO₃. |
X-ray Crystallography for Solid-State Structure and Supramolecular Interactions
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com This method provides unequivocal proof of structure and offers critical insights into intermolecular interactions that govern crystal packing and supramolecular assembly.
For quinoline boronic acids, X-ray diffraction studies have revealed complex and unique self-assembly behaviors. nih.gov A study on the closely related 8-Quinolineboronic acid (8-QBA) demonstrated its capacity for self-assembly in the solid state through a distinctive intermolecular B-N bond mechanism. nih.govnih.gov Key findings from crystallographic analysis of this analog, which are highly relevant for understanding this compound, include:
Dimer Formation: 8-QBA forms a dimer through the creation of two complementary B-N bonds between the Lewis acidic boron atom of one molecule and the Lewis basic quinoline nitrogen of another. nih.gov
Boronic Anhydride (B1165640) Formation: The dimer structure is further stabilized by the formation of a boronic anhydride group, which results from the elimination of a water molecule between two boronic acid moieties. nih.gov
In contrast, the positional isomer 5-quinolineboronic acid (5-QBA) exhibits a completely different crystal packing arrangement, where B-N bond formation is absent, and the assembly is primarily directed by hydrogen bonding between the boronic acid groups. nih.gov This highlights the critical role of the substituent position on the quinoline ring in directing supramolecular architecture. The crystallographic analysis of this compound would similarly elucidate how the methoxy group influences these intricate packing arrangements.
| Interaction Type | Description | Significance |
|---|---|---|
| Intermolecular B-N Bond | A coordinate covalent bond between the boron atom and the quinoline nitrogen atom of an adjacent molecule. nih.gov | A key driver for the self-assembly of 8-substituted quinoline boronic acids into dimeric structures. nih.govnih.gov |
| Hydrogen Bonding | Interactions involving the hydroxyl groups of the boronic acid, either with other boronic acid groups or with bridging water molecules. nih.gov | Stabilizes the crystal lattice and directs the packing arrangement. |
| π-π Stacking | Attractive, noncovalent interactions between the aromatic quinoline rings of neighboring molecules. nih.gov | Contributes to the overall stability of the supramolecular assembly. |
In Situ Reaction Monitoring Techniques (e.g., Fluorescence-based detection of boronic acids)
Monitoring the consumption of boronic acids in real-time during a chemical reaction is often challenging using standard techniques like thin-layer chromatography (TLC). acs.orgnih.gov Fluorescence-based detection has emerged as a highly sensitive method for the in situ monitoring of boronic acids. acs.org This can be achieved through two main approaches: using an external fluorescent sensor or exploiting the intrinsic fluorescence of the boronic acid itself.
External Fluorescent Sensors: Certain molecules exhibit a change in their fluorescence properties upon binding to a boronic acid. acs.org For instance, dihydroxycoumarins and 10-hydroxybenzo[h]quinolone (HBQ) have been developed as fluorescent sensors. acs.orgnih.gov The binding of a boronic acid to the sensor disrupts its internal photophysical processes, such as excited-state intramolecular proton transfer (ESIPT), leading to a detectable change in fluorescence intensity or wavelength. nih.govresearchgate.net This allows for real-time tracking of the boronic acid concentration in a reaction mixture, which is particularly useful for optimizing reaction conditions in processes like the Suzuki-Miyaura coupling. acs.org
Intrinsic Fluorescence: Many quinoline derivatives are inherently fluorescent. The boronic acid functional group can modulate these fluorescent properties upon interaction with other molecules. For example, 8-quinolineboronic acid has been reported as a novel fluorescent probe for carbohydrates, showing a significant increase in fluorescence intensity upon binding to a diol. nih.gov This suggests that this compound may also possess useful intrinsic fluorescence properties. Changes in its local chemical environment, such as complexation with a substrate or participation in a catalytic cycle, could lead to a measurable change in its fluorescence emission, enabling a label-free method for reaction monitoring.
| Method | Principle | Application |
|---|---|---|
| External Sensor (e.g., HBQ) | The boronic acid binds to the sensor molecule, altering its fluorescence emission. nih.gov | In situ monitoring of boronic acid consumption during synthetic reactions. acs.orgnih.gov |
| Intrinsic Fluorescence | The inherent fluorescence of the quinoline moiety changes upon binding or reaction. nih.gov | Potential for label-free sensing and reaction monitoring. nih.gov |
Kinetic Isotope Effect Studies for Mechanistic Insights
Kinetic Isotope Effect (KIE) studies are a sophisticated tool used to probe reaction mechanisms by determining the rate-determining step and elucidating the structure of transition states. snnu.edu.cnnih.gov The KIE is measured by comparing the rate of a reaction using a molecule with a normal isotopic composition (e.g., containing ¹²C or ¹H) to the rate of the same reaction using a molecule that has been isotopically labeled at a specific position (e.g., with ¹³C or ²H/D). nih.gov
A significant KIE (k_light / k_heavy > 1) is observed if the bond to the isotopically substituted atom is broken or significantly altered in the rate-determining step of the reaction. snnu.edu.cn
In the context of reactions involving this compound, such as Suzuki-Miyaura cross-coupling, KIE studies can provide critical mechanistic information:
¹³C KIE: By synthesizing the boronic acid with a ¹³C label at the carbon atom attached to boron (the ipso-carbon), one can probe the transmetalation step. A significant ¹³C KIE at this position would indicate that the cleavage of the C-B bond is part of the rate-determining step. nih.gov
Deuterium (B1214612) (²H) KIE: In reactions where a C-H bond is cleaved, such as direct C-H activation, replacing the relevant hydrogen with deuterium can reveal if this bond-breaking event is rate-limiting. snnu.edu.cn
For example, in studies of the archetypal Suzuki-Miyaura reaction, ¹³C KIEs have been used to provide unequivocal evidence for specific steps in the catalytic cycle, such as oxidative addition and transmetalation, and to distinguish between different potential mechanistic pathways without needing to isolate highly reactive intermediates. nih.gov Applying this methodology to reactions of this compound would allow for a detailed, atomistic understanding of its reactivity.
Vi. Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to study reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products.
While specific DFT studies on the reaction mechanisms involving [2-(Methyloxy)-8-quinolinyl]boronic acid are not prominently documented, the general approach would involve:
Transition State Searching: Identifying the transition state structures for reactions where this boronic acid participates, such as Suzuki-Miyaura cross-coupling reactions.
Energy Profile Mapping: Calculating the potential energy surface to map the entire course of a reaction, thus determining the activation energies and reaction thermodynamics.
Solvent Effects: Incorporating solvent models to simulate reaction conditions more accurately and understand how the solvent influences the reaction pathway and energetics.
These studies would provide a detailed, atomistic understanding of how this compound engages in chemical reactions, revealing the intricate details of bond-making and bond-breaking processes.
Modeling of Lewis Acidity and Complexation
The boron atom in boronic acids possesses a vacant p-orbital, rendering it a Lewis acid. The Lewis acidity is a critical factor in its chemical behavior, particularly in its ability to form complexes with Lewis bases.
Computational modeling can quantify the Lewis acidity of this compound through several approaches:
Fluoride (B91410) Ion Affinity (FIA): Calculating the energy change upon the binding of a fluoride ion to the boron center is a common theoretical benchmark for Lewis acidity.
Electrostatic Potential (ESP) Analysis: Mapping the electrostatic potential on the molecular surface can identify the electron-deficient region around the boron atom, providing a qualitative measure of its Lewis acidic character.
These models would help in understanding and predicting the strength of interactions with other molecules, which is fundamental to its application in catalysis and sensing.
Prediction of Reactivity and Selectivity in Organic Transformations
Theoretical methods are instrumental in predicting the reactivity and selectivity (chemo-, regio-, and stereoselectivity) of organic molecules in various transformations. For this compound, computational models can be used to forecast its behavior.
Key computational approaches include:
Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can predict the most likely sites for electrophilic and nucleophilic attack.
Reactivity Indices: Calculation of reactivity descriptors derived from DFT, such as Fukui functions, can provide quantitative predictions of local reactivity and site selectivity.
Stereoselectivity Modeling: For reactions involving the formation of chiral centers, computational modeling can be used to calculate the energy barriers leading to different stereoisomers, thereby predicting the stereochemical outcome of the reaction.
Such predictive studies are invaluable for designing new synthetic routes and optimizing reaction conditions to achieve desired products with high efficiency and selectivity.
Analysis of Structural Conformations and Energetics (e.g., Protonation, Supramolecular Interactions)
The three-dimensional structure and conformational flexibility of this compound, along with its non-covalent interactions, play a crucial role in its physical and chemical properties.
Computational analysis in this area would focus on:
Conformational Searching: Identifying all possible stable conformations of the molecule by rotating the rotatable bonds (e.g., the C-B bond and the C-O bond of the methoxy (B1213986) group) and calculating their relative energies. epstem.net
Protonation States: Modeling the protonation of the quinoline (B57606) nitrogen and calculating the corresponding pKa values to understand its acid-base properties and behavior in different pH environments.
Supramolecular Chemistry: Investigating the formation of dimers or larger aggregates through hydrogen bonding involving the boronic acid hydroxyl groups or π-π stacking interactions between the quinoline rings. The energies and geometries of these supramolecular assemblies can be calculated to understand their stability and prevalence.
Vii. Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes to [2-(Methyloxy)-8-quinolinyl]boronic Acid
While established methods for the synthesis of arylboronic acids exist, future research is anticipated to focus on developing more efficient, sustainable, and versatile synthetic routes to this compound and its derivatives. The limitations of traditional multi-step syntheses, which often involve harsh conditions and generate significant waste, are driving the exploration of innovative methodologies.
Key areas of development include:
Direct C-H Borylation: Transition-metal-catalyzed C-H activation and borylation represent a highly atom-economical approach. Future efforts will likely aim to develop catalytic systems that can selectively functionalize the C-8 position of 2-methoxyquinoline (B1583196), bypassing the need for pre-functionalized starting materials like haloquinolines.
Decarboxylative Borylation: A novel technique that transforms abundant and structurally diverse carboxylic acids into boronic acids using inexpensive nickel catalysts presents a promising future strategy. drugdiscoverytrends.com Applying this method to 2-methoxyquinoline-8-carboxylic acid could provide a direct and practical route to the target compound. drugdiscoverytrends.com
Flow Chemistry and Microwave-Assisted Synthesis: The use of continuous flow reactors and microwave irradiation can significantly shorten reaction times, improve yields, and enhance reaction control and safety. nih.gov Adapting existing borylation protocols to these technologies could enable scalable and efficient production of this compound. nih.gov For instance, microwave heating has been successfully used in Suzuki cross-coupling reactions involving boronic acids, demonstrating the potential of this technology in organoboron chemistry. nih.gov
A comparison of potential future synthetic strategies is outlined in the table below.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Direct C-H Borylation | High atom economy, reduced steps, avoids pre-functionalization. | Achieving high regioselectivity at the C-8 position, catalyst cost and sensitivity. |
| Decarboxylative Borylation | Uses inexpensive catalysts and readily available carboxylic acid precursors. drugdiscoverytrends.com | Method development for quinoline (B57606) substrates, functional group tolerance. |
| Flow/Microwave Synthesis | Rapid reaction times, improved scalability and safety, enhanced process control. nih.gov | Initial optimization of reaction parameters, specialized equipment requirements. |
Exploration of New Catalytic Applications Beyond Cross-Coupling
The utility of arylboronic acids extends far beyond their well-established role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net Future research is poised to explore the catalytic potential of this compound in a variety of other organic transformations.
Emerging catalytic applications include:
Lewis Acid Catalysis: The boron atom in this compound can act as a Lewis acid to activate substrates. Research has demonstrated that arylboronic acids can catalyze the alkylation of quinolines to form N-substituted tetrahydroquinolines, showcasing a triple role as a catalyst for tandem reduction, reductive N-alkylation, and regioselective C-alkylation. rsc.org This opens the door for its use in a range of condensation and addition reactions.
Frustrated Lewis Pair (FLP) Chemistry: The proximity of the Lewis acidic boron center and the Lewis basic quinoline nitrogen could potentially enable the formation of intramolecular FLPs for the activation of small molecules like H₂, CO₂, and olefins.
Photoredox Catalysis: The quinoline moiety is a known photosensitizer. Integrating this property with the reactive boronic acid group could lead to novel photoredox catalytic cycles for C-H functionalization and other transformations. A metal-free, one-step C-H bond functionalization of quinoline N-oxides with boronic acids, representing an application of the Petasis reaction, has already been developed, suggesting the potential for further metal-free transformations. acs.orgnih.govlookchem.com
Integration into Advanced Supramolecular Architectures and Functional Assemblies
Boronic acids are recognized as valuable building blocks for constructing complex supramolecular structures through the formation of reversible covalent bonds (boronate esters) and non-covalent interactions. nih.gov The unique geometry of this compound makes it an excellent candidate for designing sophisticated self-assembling systems.
A study on the closely related 8-quinolineboronic acid (8-QBA) provides significant insight into this potential. nih.gov X-ray crystallography revealed that 8-QBA self-assembles in the solid state to form a unique dimeric structure. This assembly is stabilized by a combination of interactions:
Two intermolecular B-N dative bonds.
Intermolecular boronic anhydride (B1165640) formation.
π-π stacking between the quinoline rings.
Hydrogen bonding.
Crucially, NMR studies indicated that this dimeric structure also persists in solution. nih.gov This inherent ability to form ordered assemblies via multiple interaction modes suggests that this compound could be integrated into:
Covalent Organic Frameworks (COFs): The directional nature of the B-N bond and boroxine (B1236090) formation could be exploited to create highly porous and crystalline materials for gas storage, separation, and catalysis.
Self-Healing Polymers: The reversible nature of boronate ester bonds allows for the design of dynamic materials that can repair themselves upon damage.
Molecular Cages and Capsules: By combining this compound with complementary multi-topic linkers, it may be possible to construct discrete, container-like molecules for host-guest chemistry and targeted delivery applications.
Molecular diffusion experiments on 8-QBA in methanol (B129727) demonstrated a concentration-dependent increase in the effective molecular radius, consistent with dimer formation in solution. nih.gov
Table of Molecular Diffusion Data for 8-Quinolineboronic Acid (8-QBA) nih.gov
| Concentration | 8-QBA Diffusion Constant (×10⁻⁶ cm²/s) | 8-QBA Calculated Molecular Radius (Å) |
|---|---|---|
| 1 mM | 9.32 | 4.50 |
| 25 mM | 8.08 ± 0.13 | 5.20 ± 0.08 |
| 50 mM | 7.87 ± 0.04 | 5.33 ± 0.03 |
| 115 mM | 7.74 ± 0.34 | 5.43 ± 0.24 |
These results strongly support the potential for this compound to participate in similar self-assembly processes, which could be further tuned by the electronic influence of the methoxy (B1213986) group.
Design of Novel Chemical Probes and Analytical Reagents
The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols is a cornerstone of their use in chemical sensing. rsc.orgnih.gov The this compound scaffold is particularly promising for the development of fluorescent probes and other analytical reagents. The quinoline core can act as a fluorophore, whose photophysical properties (e.g., fluorescence intensity, wavelength) may be modulated upon binding of a target analyte to the boronic acid group.
Future research in this area could focus on:
Saccharide Sensing: Developing fluorescent probes for the detection of biologically important sugars like glucose. The design of highly responsive sensors for non-enzymatic glucose monitoring is an area of active research for boronic acids. rsc.org
Detection of Reactive Oxygen Species (ROS): Certain arylboronic acids can be oxidized by ROS such as hydrogen peroxide, leading to a change in fluorescence. This reactivity can be harnessed to create probes for monitoring oxidative stress in biological systems.
Enzyme Inhibitors and Activity Probes: The boronic acid moiety is a known pharmacophore that can act as a transition-state analogue inhibitor for serine proteases and other enzymes. mdpi.com The quinoline scaffold can be further functionalized to enhance binding affinity and selectivity, creating potent and specific inhibitors for use as therapeutic leads or as probes to study enzyme function. mdpi.com
Computational Design and Prediction of New Reactivity Modes for Quinoline Boronic Acids
Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating chemical discovery. For quinoline boronic acids, these methods offer powerful ways to predict properties and guide experimental design.
Future computational studies on this compound are likely to involve:
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, predict reaction mechanisms, and understand the origins of catalytic activity and selectivity. rsc.org For example, computational studies can elucidate the transition states of reactions and determine how substituents on the quinoline ring influence the reactivity of the boronic acid. rsc.orgbiorxiv.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in solution, its interactions with solvents, and its binding modes with biological targets like proteins or nucleic acids. nih.gov This is particularly valuable for designing enzyme inhibitors or supramolecular assemblies.
Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating computed molecular descriptors with experimentally observed reactivity or biological activity, QSAR models can be developed to predict the properties of new, unsynthesized quinoline boronic acid derivatives. researchgate.net This approach can streamline the design of new catalysts, probes, or therapeutic agents.
Computational analysis of boronic acids has already been used to investigate their pKa, binding constants with diols, and susceptibility to decomposition pathways like protodeboronation, providing crucial guidance for their application. nih.govnih.gov
Q & A
Q. What are the common synthetic routes for [2-(Methyloxy)-8-quinolinyl]boronic acid, and how are intermediates characterized?
The synthesis typically involves functionalizing the quinoline core with a boronic acid group. A representative approach (adapted from related quinoline-boronic acid syntheses) includes:
- Step 1 : Bromination of 8-quinolinol derivatives to introduce a halogen at the 8-position.
- Step 2 : Methoxy group installation at the 2-position via nucleophilic substitution (e.g., using methylamine in THF, as seen in bromo-quinoline intermediates ).
- Step 3 : Boronic acid introduction via Miyaura borylation, using palladium catalysts and bis(pinacolato)diboron.
Characterization : Intermediates are verified via -NMR (e.g., methoxy protons at δ ~3.8–4.2 ppm), mass spectrometry (e.g., FABMS for molecular ions), and elemental analysis .
Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound?
- Proton NMR : Key signals include the methoxy group (singlet at δ ~3.9 ppm), aromatic protons from the quinoline ring (multiplets between δ 7.0–8.5 ppm), and boronic acid protons (if present, broad peaks at δ ~6–8 ppm in DMSO).
- -NMR : A sharp peak near δ 30 ppm confirms the boronic acid moiety.
- Purity : Consistent integration ratios and absence of extraneous peaks (e.g., from boroxines) ensure purity. Column chromatography (e.g., MeOH:DCM gradients) is critical to remove byproducts .
Q. What are the primary applications of this compound in biochemical sensing and molecular recognition?
Boronic acids bind diols and anions via reversible ester formation, enabling:
- Saccharide sensing : The methoxy-quinoline scaffold enhances fluorescence quenching/activation upon binding, useful for glucose detection .
- Protein interaction studies : The quinoline moiety may target hydrophobic pockets, while the boronic acid interacts with serine/threonine residues .
- Separation science : Boron affinity chromatography leverages pH-dependent binding for glycoprotein isolation .
Advanced Research Questions
Q. How do computational methods like DFT elucidate the electronic properties and reactivity of this compound?
- HOMO-LUMO analysis : DFT studies (e.g., STO-3G basis sets) reveal the band gap (~5–6 eV), correlating with chemical stability. The methoxy group donates electron density, lowering LUMO energy and enhancing electrophilicity .
- Non-covalent interactions (NCI) : Reduced density gradient (RDG) plots identify π-π stacking (quinoline ring) and hydrogen bonding (B-OH groups), critical for supramolecular assembly .
- Reactivity predictions : Fukui indices guide site-specific modifications (e.g., Suzuki-Miyaura coupling at the boronic acid site) .
Q. How can researchers address discrepancies between experimental and theoretical data in reactivity studies?
- Case example : If observed Suzuki coupling yields are lower than DFT-predicted, consider:
- Steric effects : The methoxy group may hinder palladium coordination. Methyl-to-ethoxy substitutions could improve accessibility .
- Solvent polarity : Apolar solvents may favor boroxine formation, reducing reactivity. Use THF/HO mixtures to stabilize the boronic acid .
- Validation : Cross-check with -NMR to confirm boronic acid integrity post-reaction .
Q. What strategies enhance selectivity in cross-coupling reactions using this boronic acid?
- Protecting groups : Temporarily mask the boronic acid as a trifluoroborate salt to prevent protodeboronation .
- Catalyst tuning : Use PdCl(dppf) with electron-deficient aryl halides to accelerate oxidative addition .
- Substituent optimization : Tools like the Boronic Acid Navigator prioritize sterically unhindered derivatives for higher coupling efficiency .
Q. How does the methoxy group influence the compound’s interaction with biological targets?
- Enhanced lipophilicity : The methoxy group increases membrane permeability, critical for intracellular tubulin targeting (e.g., mimicking combretastatin’s anti-cancer activity) .
- Hydrogen bonding : The oxygen atom interacts with proximal amino acids (e.g., in saccharide-binding proteins), modulating binding affinity .
- pH sensitivity : Methoxy electron donation stabilizes the boronic acid’s trigonal planar form at physiological pH, improving diol-binding kinetics .
Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
